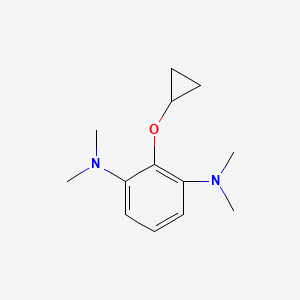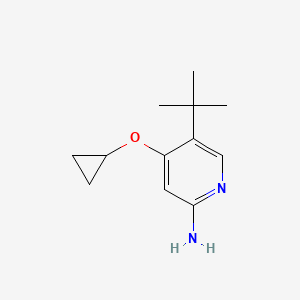
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 5-chloro-4-fluoropyridine with ethanamine. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with substituted benzoyl chlorides to form novel amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for substitution reactions and benzoyl chlorides for condensation reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, such as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, which is a key intermediate in the production of JAK2 kinase inhibitors.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.
Agrochemicals: The compound is explored for its potential use in developing new fungicides and pesticides.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-(5-chloro-4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-4-11-5(1-2-10)3-7(6)9/h3-4H,1-2,10H2 |
InChI-Schlüssel |
MEFJIFWETJWPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1F)Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)





![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)




